(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a cyclohexyl ring, and a butyramide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl-isopropyl-amino group: This step involves the reaction of the cyclohexyl intermediate with benzylamine and isopropylamine under suitable conditions.
Attachment of the butyramide moiety: The final step involves the coupling of the amino-cyclohexyl intermediate with a butyramide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-[4-(benzyl-amino)-cyclohexyl]-3-methyl-butyramide
- (S)-2-Amino-N-[4-(isopropyl-amino)-cyclohexyl]-3-methyl-butyramide
- (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-2-methyl-butyramide
Uniqueness
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-3-methyl-butyramide is unique due to the presence of both benzyl and isopropyl groups attached to the amino-cyclohexyl moiety. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O/c1-15(2)20(22)21(25)23-18-10-12-19(13-11-18)24(16(3)4)14-17-8-6-5-7-9-17/h5-9,15-16,18-20H,10-14,22H2,1-4H3,(H,23,25)/t18?,19?,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBUBLSKJNCTJU-MHJFOBGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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